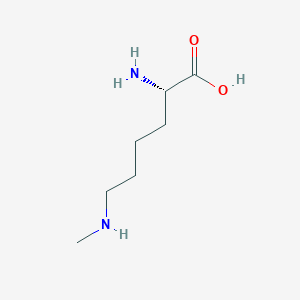

N6-Methyl-L-lysine

Description

Structure

3D Structure

Properties

CAS No. |

1188-07-4 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S)-2-amino-6-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

PQNASZJZHFPQLE-LURJTMIESA-N |

SMILES |

CNCCCCC(C(=O)O)N |

Isomeric SMILES |

CNCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CNCCCCC(C(=O)O)N |

Other CAS No. |

1188-07-4 |

physical_description |

Solid |

Synonyms |

epsilon-N-methyllysine epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer epsilon-N-methyllysine, (DL-Lys)-isomer N(6)-methyllysine N(epsilon)-monomethyl-lysine N-epsilon-methyllysine |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of N6-Methyl-L-lysine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyl-L-lysine is a fundamental post-translational modification (PTM) that plays a critical role in the regulation of gene expression and a multitude of cellular processes. This modification, occurring in mono-, di-, and trimethylated states on histone and non-histone proteins, is dynamically regulated by a dedicated enzymatic machinery of "writers" (methyltransferases), "erasers" (demethylases), and "readers" (proteins that recognize and bind to methylated lysine). Dysregulation of this compound signaling has been implicated in a range of pathologies, including cancer and neurodegenerative disorders, making the enzymes and reader proteins of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on the quantitative aspects of its regulation, detailed experimental protocols for its study, and a visual representation of its key signaling pathways.

Introduction: The "Histone Code" and Beyond

The concept of the "histone code" posits that patterns of post-translational modifications on histone tails are interpreted by the cell to regulate chromatin structure and gene expression.[1] this compound is a key component of this code, with its different methylation states having distinct functional consequences. For example, trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with active gene transcription, while trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of repressed chromatin.[1]

Beyond histones, a growing body of research has revealed the widespread methylation of non-histone proteins, indicating that this compound plays a regulatory role in a diverse array of cellular processes, including DNA replication and repair, signal transduction, and protein stability. This guide will delve into the molecular mechanisms that govern this compound dynamics and its profound impact on cellular function and disease.

The Enzymatic Machinery of Lysine Methylation

The methylation status of lysine residues is tightly controlled by the coordinated action of three classes of proteins:

-

Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue. The majority of KMTs contain a conserved SET domain.

-

Erasers (Lysine Demethylases - KDMs): These enzymes remove methyl groups from lysine residues. They are broadly classified into two families: the flavin-dependent lysine-specific demethylases (LSDs) and the Jumonji C (JmjC) domain-containing demethylases.

-

Readers: These are proteins that contain specialized domains, such as chromodomains, Tudor domains, and PHD fingers, which specifically recognize and bind to methylated lysine residues, thereby translating the methylation mark into a functional outcome.

Quantitative Insights into this compound Regulation

A quantitative understanding of the enzymes and protein-protein interactions that govern this compound signaling is crucial for drug development. The following tables summarize key quantitative data for selected components of this pathway.

Table 1: Kinetic Parameters of Lysine Methyltransferases

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Reference |

| SMYD2 | p53 peptide | 15.0 ± 2.0 | 0.013 ± 0.001 | [2] |

| SMYD2 | S-Adenosylmethionine | 1.2 ± 0.2 | - | [2] |

| MLL2 | S-Adenosylmethionine | 3.17 ± 0.37 | - | [3] |

| PRMT4 | S-Adenosylmethionine | 0.21 ± 0.052 | - | [3] |

Note: '-' indicates data not available in the cited source.

Table 2: Binding Affinities of Methyl-lysine Reader Domains

| Reader Protein Domain | Ligand | Dissociation Constant (Kd) | Reference |

| General Methyllysine Readers | Methylated Histone Tails | High nM to low μM range | [4] |

Table 3: Inhibitor Potency against Lysine Methylation Pathway Components

| Inhibitor | Target | IC50 | Reference |

| LLY-507 | SMYD2 | Potent, specific values not provided | [5] |

Key Signaling Pathways Regulated by this compound

This compound modifications on both histone and non-histone proteins are integral to the regulation of key signaling pathways implicated in health and disease.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and immunity. The activity of its RelA (p65) subunit is modulated by lysine methylation.

References

- 1. Role of lysine methylation of NF-κB in differential gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of N6-Methyl-L-lysine in Histone Modification: A Technical Guide for Researchers and Drug Development Professionals

October 30, 2025

Abstract

N6-methyl-L-lysine, a post-translational modification of histone proteins, is a cornerstone of epigenetic regulation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning histone lysine methylation, the enzymatic machinery that governs its dynamic nature, and its profound implications for gene expression and cellular function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this critical epigenetic mark.

Introduction: The "Histone Code" and the Primacy of Lysine Methylation

The "histone code" hypothesis posits that distinct post-translational modifications (PTMs) on histone tails, alone or in combination, are interpreted by the cell to dictate downstream biological outcomes, primarily through the modulation of chromatin structure and gene transcription. Among the myriad of identified histone PTMs, the methylation of lysine residues (this compound) is particularly versatile, as it can exist in mono-, di-, and tri-methylated states.[1][2] This multivalency, coupled with the specificity of the lysine residue being modified, allows for a nuanced and context-dependent regulation of gene expression.[1] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, whereas trimethylation of H3 at lysine 27 (H3K27me3) is strongly associated with gene repression.[2] The dysregulation of these methylation patterns is a common feature in numerous diseases, most notably cancer, making the enzymes that control histone lysine methylation attractive targets for therapeutic intervention.[2][3]

The Enzymatic Machinery of Histone Lysine Methylation

The dynamic and reversible nature of histone lysine methylation is orchestrated by a precise interplay of three classes of proteins: "writers," "erasers," and "readers."

Writers: Histone Lysine Methyltransferases (KMTs)

Histone lysine methyltransferases (KMTs) are the "writers" that catalyze the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the ε-amino group of a lysine residue.[1] KMTs are broadly classified into two major families based on the presence or absence of a catalytic SET domain.

Erasers: Histone Lysine Demethylases (KDMs)

The "erasers" of histone lysine methylation are the histone lysine demethylases (KDMs), which were discovered more recently and overturned the long-held belief that histone methylation was a permanent mark. KDMs are categorized into two main families based on their catalytic mechanism.[4]

Readers: Recognizing the Methyl Mark

"Reader" proteins contain specialized domains that recognize and bind to specific histone lysine methylation marks, thereby translating the epigenetic signal into a functional outcome. This recognition is highly specific, often discriminating between different methylation states (mono-, di-, or tri-methylation) at a particular lysine residue.

Quantitative Data on Enzymes, Inhibitors, and Reader Domains

For researchers in drug development, understanding the quantitative aspects of the enzymes and their inhibitors, as well as the binding affinities of reader domains, is paramount. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Selected Histone Lysine Methyltransferases (KMTs)

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |

| SUV39H1 | H3K9un peptide | 0.499 | - | [5] |

| SUV39H1 | H3K9me2 peptide | 0.479 | - | [5] |

| SUV39H2 | H3K9un peptide | 1.075 | - | [5] |

| SUV39H2 | H3K9me2 peptide | 0.929 | - | [5] |

Note: k_cat_ values were not consistently reported in the same format across studies.

Table 2: Kinetic and Inhibition Constants for Lysine-Specific Demethylase 1 (LSD1/KDM1A)

| Parameter | Substrate/Inhibitor | Value | Reference |

| K_m_ (apparent) | H3K4me2 (21-mer peptide) | In the range of reported values | [6] |

| k_cat_ (apparent) | H3K4me2 (21-mer peptide) | In the range of reported values | [6] |

| K_i_ | Full-length Histone H3 | 18.9 ± 1.2 nM | [7][8] |

| K_d | Full-length Histone H3 | 9.02 ± 2.3 nM | [7][8] |

| k_on | Full-length Histone H3 | (9.3 ± 1.5) x 10⁴ M⁻¹s⁻¹ | [7][8] |

| k_off | Full-length Histone H3 | (8.4 ± 0.3) x 10⁻⁴ s⁻¹ | [7][8] |

| IC_50 | Tranylcypromine (1st demethylation) | 6.9 µM | [6] |

| IC_50_ | Tranylcypromine (2nd demethylation) | 5.8 µM | [6] |

Table 3: IC₅₀ Values of Selected EZH2 Inhibitors

| Inhibitor | Cell Line | EZH2 Status | IC₅₀ (nM) | Reference |

| EPZ-6438 | WSU-DLCL2 | Y646F-mutant | 9 | [9] |

| GSK126 | HEC-50B | High EZH2 | 1.0 (±0.2) µM | [10] |

| GSK126 | Ishikawa | High EZH2 | 0.9 (±0.6) µM | [10] |

| EPZ005687 | HEC-151 | Low EZH2 | 23.5 (±7.6) µM | [10] |

| APG-5918 | - | - | 1.2 | [11] |

| AZD9291 | Various BC and lymphoma | Mutant and WT | 15 - 19600 | [11] |

Table 4: Dissociation Constants (K_d_) of Tudor Domains for Methylated Histone Peptides

| Tudor Domain Protein | Histone Peptide | K_d_ (μM) | Reference |

| SGF29 | H3K4me3 | 1 - 4 | [12] |

| Spindlin1 | H3K4me3 | ~0.8 | [12] |

| UHRF1 | H3K9me3 | 1 - 3 | [12] |

| UHRF1 | LIG1K126me2 | 0.04 ± 0.01 | [13] |

| PHF1 | H3K36me3 | 5 - 50 | [12] |

| PHF19 | H3K36me3 | 6 - 35 | [12] |

Signaling Pathways Modulating Histone Lysine Methylation

The regulation of histone lysine methylation is intricately linked to major cellular signaling pathways. Extracellular signals are transduced to the nucleus, where they can modulate the activity of KMTs and KDMs, thereby altering the epigenetic landscape and influencing gene expression programs.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in development and disease. The histone methyltransferase EZH2, the catalytic subunit of the PRC2 complex, is a key player in Wnt-mediated gene repression. EZH2 catalyzes the trimethylation of H3K27, leading to the silencing of Wnt target genes.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates a wide array of cellular processes. Upon ligand binding, receptor-regulated SMAD proteins are phosphorylated and translocate to the nucleus, where they associate with various co-factors, including histone methyltransferases, to regulate target gene expression.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling. Activation of the JAK-STAT pathway can lead to the recruitment of histone modifying enzymes to target gene promoters, thereby influencing the expression of genes involved in immunity and inflammation.

Experimental Protocols for Studying Histone Lysine Methylation

Robust and reproducible experimental methods are essential for the accurate study of histone lysine methylation. This section provides an overview of the core protocols used in the field.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA region. When combined with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it can provide information on the genomic localization of specific histone lysine methylation marks.

Detailed Methodology:

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is then isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the histone modification of interest is used to immunoprecipitate the chromatin fragments.

-

Washing: The antibody-chromatin complexes are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the antibody, and the protein-DNA cross-links are reversed by heating.

-

DNA Purification: The DNA is purified to remove proteins.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of the histone mark at specific genomic loci, or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the mark.[14]

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) has become an indispensable tool for the unbiased and quantitative analysis of histone PTMs. "Bottom-up" proteomics is a common approach where histones are proteolytically digested into peptides, which are then analyzed by MS.

Detailed Methodology:

-

Histone Extraction: Histones are extracted from cell nuclei, typically by acid extraction.

-

Digestion: The purified histones are digested into smaller peptides using a protease such as trypsin. Chemical derivatization of lysine residues (e.g., propionylation) is often performed before digestion to prevent trypsin cleavage at lysines and generate larger, more informative peptides.[15]

-

Peptide Separation: The resulting peptide mixture is separated by liquid chromatography (LC).

-

Mass Spectrometry: The separated peptides are ionized and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the peptides and determine their amino acid sequence and the location of any PTMs.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their modifications. Quantitative analysis can be performed using label-free methods or by incorporating stable isotopes (e.g., SILAC).[2][16]

In Vitro Enzymatic Assays

In vitro assays are crucial for characterizing the activity of KMTs and KDMs and for screening potential inhibitors.

5.3.1. Histone Methyltransferase (HMT) Assays

-

Radioactive Assays: These assays traditionally use ³H-labeled SAM as the methyl donor. The transfer of the radiolabeled methyl group to a histone substrate (peptide or full-length protein) is measured by scintillation counting.

-

Non-Radioactive Assays: Due to the hazards of radioactivity, several non-radioactive methods are now widely used. These include antibody-based assays (ELISA) that detect the methylated product, and coupled enzyme assays that measure the production of S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction.

5.3.2. Histone Demethylase (KDM) Assays

-

Formaldehyde Detection: For LSD-family KDMs, which produce formaldehyde as a byproduct, assays are available that quantify formaldehyde production using a fluorescent probe.[17]

-

Antibody-Based Assays: Similar to HMT assays, ELISA-based methods can be used to measure the decrease in the methylated substrate.[18]

-

Mass Spectrometry: MS can be used to directly measure the conversion of a methylated peptide substrate to its demethylated product.[6]

Conclusion and Future Directions

The study of this compound in histone modification has unveiled a complex and dynamic regulatory layer of the genome. The intricate interplay of writers, erasers, and readers of this mark is fundamental to cellular identity and function. For drug development professionals, the enzymes that mediate histone lysine methylation represent a promising class of therapeutic targets. The continued development of potent and specific inhibitors, guided by a deep understanding of the quantitative and mechanistic aspects of these enzymes, holds significant potential for the treatment of cancer and other diseases characterized by epigenetic dysregulation. Future research will likely focus on the crosstalk between histone lysine methylation and other epigenetic modifications, the development of novel therapeutic strategies, including the targeting of reader domains, and the application of single-cell technologies to dissect the heterogeneity of epigenetic states in complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple myeloma - Wikipedia [en.wikipedia.org]

- 4. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tudor: a versatile family of histone methylation ‘readers’ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. | BioWorld [bioworld.com]

- 15. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. epigentek.com [epigentek.com]

- 18. epigentek.com [epigentek.com]

N6-Methyl-L-lysine in Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyl-L-lysine, a prevalent post-translational modification of histone proteins, plays a pivotal role in the epigenetic regulation of gene expression. This modification, occurring in mono-, di-, and tri-methylated states on specific lysine residues within histone tails, orchestrates changes in chromatin architecture, thereby controlling the accessibility of DNA to the transcriptional machinery. The dynamic nature of histone lysine methylation is meticulously controlled by two opposing classes of enzymes: histone methyltransferases (HMTs) and histone demethylases (HDMs). Aberrant methylation patterns have been implicated in a multitude of diseases, including cancer, making the enzymes that regulate this process attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the function of this compound in gene regulation, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

The Core Machinery of Histone Lysine Methylation

The state of lysine methylation on histones is a key determinant of chromatin structure and function. This "histone code" is written and erased by specific enzymes, leading to either transcriptional activation or repression depending on the site and degree of methylation.

Histone Methyltransferases (HMTs): The "Writers"

HMTs are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue.[1] They are broadly classified into two major families based on their catalytic domain:

-

SET domain-containing HMTs: This is the larger family, characterized by the presence of a conserved ~130 amino acid Su(var)3-9, Enhancer-of-zeste and Trithorax (SET) domain.[2]

-

Non-SET domain-containing HMTs: A smaller family, with Dot1L being the most well-known member, which methylates H3K79.

Histone Demethylases (HDMs): The "Erasers"

HDMs reverse the action of HMTs by removing methyl groups from lysine residues. They are categorized into two main families with distinct catalytic mechanisms:

-

Lysine-Specific Demethylase (LSD) family: These enzymes are FAD-dependent amine oxidases. LSD1 (also known as KDM1A) was the first discovered histone demethylase and is specific for mono- and di-methylated H3K4 and H3K9.

-

Jumonji C (JmjC) domain-containing HDMs: This is a large family of iron (II) and α-ketoglutarate-dependent oxygenases that can demethylate mono-, di-, and tri-methylated lysines.[2]

Functional Consequences of this compound on Gene Regulation

The functional outcome of histone lysine methylation is context-dependent, relying on the specific lysine residue modified and the degree of methylation. These modifications create binding sites for "reader" proteins, which contain specialized domains like chromodomains, Tudor domains, and PHD fingers, that recognize and bind to methylated lysines, subsequently recruiting other effector proteins to modulate chromatin structure and gene expression.

-

Transcriptional Activation: Marks such as tri-methylation of histone H3 at lysine 4 (H3K4me3) are strongly associated with active gene promoters.[3] Di- and tri-methylation of H3K36 are linked to transcriptional elongation.

-

Transcriptional Repression: Tri-methylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of heterochromatin and are associated with gene silencing.[3]

The interplay between these activating and repressive marks is crucial for establishing and maintaining cell-type-specific gene expression patterns.

Data Presentation: Quantitative Insights into Histone Lysine Methylation

The following tables summarize key quantitative data related to the enzymes and functional outcomes of histone lysine methylation.

Table 1: Key Histone Lysine Methylation Marks and Their Regulatory Roles

| Histone Mark | Location | Primary Function in Gene Regulation | Associated Chromatin State |

| H3K4me1 | Enhancers | Poised for activation | Euchromatin |

| H3K4me3 | Promoters | Transcriptional activation | Euchromatin |

| H3K9me2/3 | Heterochromatin, repeated sequences | Transcriptional repression, genome stability | Heterochromatin |

| H3K27me3 | Promoters of developmental genes | Transcriptional repression, Polycomb-mediated silencing | Facultative Heterochromatin |

| H3K36me3 | Gene bodies of actively transcribed genes | Transcriptional elongation, splicing regulation | Euchromatin |

| H3K79me2/3 | Gene bodies | Transcriptional activation | Euchromatin |

| H4K20me3 | Pericentromeric heterochromatin | Transcriptional repression, DNA damage response | Heterochromatin |

Table 2: Kinetic Parameters of Selected Histone Methyltransferases (HMTs)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| SETD1B | H3K4 | 12.3 | 0.015 | 1220 |

| KDM4B | H3K9me3 | 1.5 | 0.003 | 2000 |

| KDM1A | H3K4me2 | 25 | 0.0012 | 48 |

| SUV39H1 | H3K9 | 6.7 | 0.004 | 597 |

Note: Kinetic parameters can vary depending on the experimental conditions and the specific peptide or nucleosome substrate used.

Table 3: Impact of Histone Methylation on Gene Expression (Illustrative Examples)

| Gene | Change in Histone Mark | Cell Type | Fold Change in Expression | Reference |

| HOXA cluster genes | Increased H3K27me3 | Embryonic Stem Cells | >10-fold decrease | (PMID: 16423871) |

| MYC | Increased H3K4me3 | Cancer Cells | ~5-fold increase | (PMID: 12732144) |

| Various | Decreased H3K9me3 | Cancer Cells | Multiple genes upregulated | (PMID: 15703197) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound in gene regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is a powerful technique to map the genome-wide distribution of specific histone modifications.

Protocol:

-

Cell Cross-linking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse cells in a series of buffers to isolate nuclei.[4]

-

Resuspend nuclei in a sonication buffer containing protease inhibitors.

-

Sonicate the chromatin to shear the DNA into fragments of 200-700 bp. The optimal sonication conditions need to be determined empirically.[5]

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3).[6]

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively with a series of low and high salt buffers to remove non-specific binding.[5]

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Sample Prep Kit).[6]

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of enrichment for the histone modification.

-

Western Blotting for Histone Modification Analysis

Western blotting is used to detect and quantify the overall levels of specific histone modifications.

Protocol:

-

Histone Extraction:

-

Isolate nuclei from cells as described in the ChIP-seq protocol.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.4 N H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA).

-

Wash the histone pellet with acetone and resuspend in water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extract using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the signal to a loading control such as total Histone H3.

-

Mass Spectrometry for Comprehensive Histone PTM Analysis

Mass spectrometry (MS) provides a powerful and unbiased approach to identify and quantify a wide range of histone post-translational modifications simultaneously.

Protocol:

-

Histone Extraction and Digestion:

-

Extract histones as described for Western blotting.

-

For a "bottom-up" proteomics approach, chemically derivatize the histones (e.g., using propionylation) to block lysine residues from tryptic digestion.[5]

-

Digest the derivatized histones into peptides using trypsin.

-

-

Peptide Derivatization and Desalting:

-

Derivatize the newly generated N-termini of the peptides to improve chromatographic separation.[5]

-

Desalt the peptide mixture using C18 StageTips.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer.

-

The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides and MS2 scans to fragment the peptides and determine their amino acid sequence and modification sites.

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify the peptides and their modifications.

-

Quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan.

-

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Conclusion and Future Directions

The study of this compound and its role in gene regulation remains a vibrant and rapidly evolving field. The intricate interplay between histone methyltransferases, demethylases, and reader proteins provides a sophisticated mechanism for the fine-tuning of gene expression programs. The development of advanced techniques such as ChIP-seq and mass spectrometry has revolutionized our ability to probe the epigenetic landscape. Future research will likely focus on elucidating the complex cross-talk between different histone modifications, understanding the dynamics of methylation patterns during development and disease, and developing novel therapeutic strategies that target the enzymes of the histone methylation machinery. This guide serves as a foundational resource for researchers and professionals seeking to delve into this exciting area of molecular biology and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - RO [thermofisher.com]

- 4. ChIP and ChIP-seq library preparation and sequencing analysis [bio-protocol.org]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of N6-Methyl-L-lysine: A Technical Guide for Researchers

October 30, 2025

Abstract

N6-methyl-L-lysine is a methylated derivative of the essential amino acid L-lysine, playing a crucial role in a variety of cellular processes, most notably as a key component of post-translational modifications (PTMs) that govern epigenetic regulation. This technical guide provides an in-depth exploration of the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. The guide details the enzymatic pathways responsible for its synthesis, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for the study of lysine methylation. Visual diagrams generated using the DOT language are provided to illustrate key pathways and experimental workflows, ensuring a clear and comprehensive understanding of the core concepts.

Introduction

The methylation of lysine residues is a fundamental post-translational modification that significantly expands the functional diversity of the proteome. This process, catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs), involves the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue within a protein substrate.[1] This modification can occur in three distinct states: mono-, di-, and trimethylation, each with specific functional consequences for protein activity, stability, and interaction with other cellular components.[2]

Beyond its role in PTMs, free this compound and its derivatives are integral to other metabolic pathways. Notably, N6,N6,N6-trimethyl-L-lysine serves as the metabolic precursor for the biosynthesis of carnitine, a vital molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3]

This guide will elucidate the primary biosynthetic pathways of this compound, focusing on both its formation within proteins and as a free amino acid.

Biosynthesis Pathways of this compound

The generation of this compound in biological systems occurs through two principal routes:

-

Post-translational Modification: The most prevalent pathway involves the methylation of lysine residues within polypeptide chains.

-

Direct Methylation of Free L-lysine: A less common pathway, definitively identified in the mold Neurospora crassa, involves the direct enzymatic methylation of the free amino acid L-lysine.

Post-Translational Modification Pathway

The post-translational methylation of lysine is a highly regulated process central to cellular signaling and epigenetic control.

Key Components:

-

Substrate: Lysine residue within a protein.

-

Enzyme: Protein Lysine Methyltransferase (PKMT).

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Product: Protein-bound this compound (mono-, di-, or tri-methylated) and S-adenosyl-L-homocysteine (SAH).

The reaction proceeds as follows:

-

The PKMT binds to both the protein substrate and the SAM cofactor.

-

The enzyme catalyzes the transfer of a methyl group from SAM to the ε-amino group of the target lysine residue.

-

The methylated protein and SAH are released.

This process can be repeated to yield di- and trimethylated lysine residues, with the specificity of the methylation state often determined by the particular PKMT involved.[2] Free this compound is subsequently released into the cellular pool through the proteolytic degradation of these modified proteins.

References

An In-depth Technical Guide to the Core Enzymes of N6-Methyl-L-lysine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the biosynthesis and catabolism of N6-methyl-L-lysine, a critical post-translational modification that plays a pivotal role in numerous cellular processes. This document details the functions of these enzymes, their kinetic properties, and the experimental methodologies used for their characterization. Furthermore, it illustrates the signaling pathways and metabolic networks in which this compound metabolism is a key regulatory component.

Introduction to this compound Metabolism

This compound is a derivative of the essential amino acid L-lysine, where a methyl group is covalently attached to the nitrogen atom at the sixth position of the lysine side chain. This modification is a fundamental mechanism of cellular regulation, influencing protein function, gene expression, and metabolic pathways. The metabolism of this compound is a dynamic process governed by two main classes of enzymes: lysine methyltransferases (KMTs), which catalyze the addition of methyl groups, and lysine demethylases (KDMs), which remove them.

Biosynthesis of this compound: The Lysine Methyltransferases (KMTs)

The biosynthesis of this compound is carried out by a diverse family of enzymes known as lysine methyltransferases (KMTs). These enzymes transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue within a protein substrate. This reaction converts SAM to S-adenosyl-L-homocysteine (SAH).

KMTs are broadly classified into two major families based on their catalytic domain architecture:

-

SET domain-containing KMTs: This is the larger family, characterized by the presence of a highly conserved ~130 amino acid SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax.

-

Non-SET domain-containing KMTs: This smaller family utilizes alternative catalytic domains, with DOT1L being a prominent example that methylates histone H3 at lysine 79 (H3K79).

The methylation process can result in the addition of one, two, or three methyl groups, leading to monomethyl-lysine (me1), dimethyl-lysine (me2), or trimethyl-lysine (me3) residues, respectively. The degree of methylation is often specific to the enzyme and the substrate, adding another layer of regulatory complexity.

Key Lysine Methyltransferases and their Quantitative Data

The following table summarizes the kinetic parameters for some of the well-characterized lysine methyltransferases.

| Enzyme | Substrate(s) | Km (μM) | kcat (h-1) | kcat/Km (h-1μM-1) |

| G9a (EHMT2) | H3 peptide (wild type) | 0.9[1] | 88[1] | 97.8 |

| H3 peptide (K4A) | 1.0[1] | 32[1] | 32.0 | |

| SAM | 1.8[1] | - | - | |

| SETD7 (SET7/9) | H3 peptide | 0.22 ± 0.03[2] | 0.114 | 0.52 |

| Full-length H3 | 1.21 ± 0.53[2] | 0.096 | 0.079 | |

| SAM (with H3 peptide) | 0.22 ± 0.03[2] | - | - | |

| SAM (with full-length H3) | 2.24 ± 0.97[2] | - | - | |

| DNMT1K142 peptide | - | 2520[3] | - | |

| ASH1L | Nucleosome | 0.28 ± 0.05 | 0.019 ± 0.001 | 0.068 |

| SAM | 0.22 ± 0.03 | - | - | |

| SETD2 | Nucleosome | 0.23 ± 0.03 | 0.036 ± 0.001 | 0.157 |

| SAM | 0.16 ± 0.02 | - | - |

Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used.

Experimental Protocols for Lysine Methyltransferase Activity

This is a classic and highly sensitive method for measuring KMT activity.

Principle: This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate peptide or protein. The radiolabeled product is then captured on a filter paper, and the radioactivity is quantified by scintillation counting.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the KMT enzyme, the substrate (e.g., histone peptide), [3H]-SAM, and an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper. The positive charge of the paper binds the peptide/protein substrate.

-

Washing: Wash the filter papers multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated [3H]-SAM.

-

Quantification: Place the dried filter papers in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

These are high-throughput, non-radioactive assays that are well-suited for inhibitor screening.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. In a KMT assay, a biotinylated substrate peptide is captured by streptavidin-coated donor beads, and a methylation-specific antibody conjugated to an acceptor bead recognizes the methylated product.

Protocol:

-

Reaction Setup: Perform the methylation reaction in a microplate well containing the KMT, biotinylated substrate peptide, SAM, and reaction buffer.

-

Incubation: Incubate to allow for the enzymatic reaction to proceed.

-

Detection: Add a mixture of streptavidin-donor beads and acceptor beads conjugated to a methylation-specific antibody.

-

Signal Measurement: Incubate in the dark to allow for bead-antibody binding and then read the plate on an AlphaScreen-compatible plate reader.

Catabolism of this compound: The Lysine Demethylases (KDMs)

The removal of methyl groups from lysine residues is catalyzed by lysine demethylases (KDMs), which are critical for the dynamic regulation of lysine methylation. There are two main families of KDMs, distinguished by their catalytic mechanisms:

-

Lysine-Specific Demethylase (LSD) family: These enzymes are FAD-dependent amine oxidases. LSD1 (also known as KDM1A) was the first discovered KDM and removes mono- and di-methyl groups from H3K4 and H3K9. The demethylation reaction produces formaldehyde.

-

Jumonji C (JmjC) domain-containing family: This is a larger family of enzymes that are Fe(II) and α-ketoglutarate-dependent dioxygenases. They can remove mono-, di-, and trimethyl groups from various lysine residues on histones and non-histone proteins.

Key Lysine Demethylases and their Quantitative Data

The following table summarizes available kinetic parameters for key lysine demethylases.

| Enzyme | Substrate(s) | Ki (nM) | Kd (nM) | kon (M-1s-1) | koff (s-1) |

| KDM1A (LSD1) | Full-length H3 (unmodified) | 18.9 ± 1.2[4] | 9.02 ± 2.3[4] | (9.3 ± 1.5) x 104[4] | (8.4 ± 0.3) x 10-4[4] |

| JMJD2A | H3K9me3/me2, H3K36me3/me2 | - | - | - | - |

| PHF8 | H31–24 K9me2 | KM = 160 μM | - | - | - |

| H31–24 K4me3-K9me2 | KM = 10 μM | - | - | - |

Note: Data for JmjC domain-containing enzymes often reports KM and kcat values, which can be found in the cited literature. The table highlights different types of kinetic data available.

Experimental Protocols for Lysine Demethylase Activity

This is a continuous spectrophotometric assay suitable for both LSD and JmjC family demethylases.

Principle: The demethylation reaction produces formaldehyde, which is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the production of NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a quartz cuvette containing the KDM, methylated peptide substrate, and cofactors (FAD for LSDs; Fe(II) and α-ketoglutarate for JmjCs). Add FDH and NAD+.

-

Measurement: Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.

This is a direct and highly specific method for monitoring the demethylation reaction.

Principle: The assay directly measures the mass change of the substrate peptide as it is demethylated. Each methyl group removal results in a mass decrease of 14 Da.

Protocol:

-

Reaction Setup: Perform the demethylation reaction as described above.

-

Time Points: At various time points, quench a small aliquot of the reaction mixture (e.g., with formic acid).

-

LC-MS/MS Analysis: Analyze the quenched samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of the methylated substrate and the demethylated product(s).

-

Data Analysis: Plot the concentration of product formed over time to determine the reaction kinetics.

Signaling Pathways and Metabolic Networks

This compound metabolism is integral to a variety of cellular signaling pathways and metabolic networks.

Regulation of p53 Signaling

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. The activity of p53 is tightly controlled by post-translational modifications, including lysine methylation. Several KMTs and KDMs target specific lysine residues on p53, thereby modulating its stability and transcriptional activity.

Caption: Regulation of p53 activity by lysine methylation.

Carnitine Biosynthesis Pathway

N6,N6,N6-trimethyl-L-lysine, derived from the degradation of methylated proteins, is a crucial precursor for the biosynthesis of carnitine. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

Caption: The carnitine biosynthesis pathway.

Experimental Workflows

Workflow for KMT Inhibitor Screening

A typical workflow for identifying and characterizing inhibitors of lysine methyltransferases.

Caption: Workflow for KMT inhibitor screening.

Conclusion

The enzymes that mediate this compound metabolism are central to cellular regulation and represent a promising class of targets for therapeutic intervention in a range of diseases, including cancer and metabolic disorders. A thorough understanding of their biochemical properties, substrate specificities, and roles in signaling and metabolic pathways is crucial for the development of novel and effective drugs. This guide provides a foundational resource for researchers and drug development professionals working in this dynamic and rapidly evolving field.

References

- 1. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 3. Regulation of DNMT1 stability through SET7-mediated lysine methylation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N6-Methyl-L-lysine: A Deep Dive into its Physiological Concentrations, Analysis, and Biological Roles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-L-lysine is a methylated derivative of the essential amino acid L-lysine. This post-translational modification, where one or more methyl groups are added to the ε-amino group of a lysine residue, plays a pivotal role in a multitude of cellular processes, from epigenetic regulation to carnitine biosynthesis. The precise concentration of free this compound in various tissues is a critical parameter for understanding its metabolic flux and its contribution to both physiological and pathological states. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound, detailed methodologies for its quantification, and an exploration of its key signaling and metabolic pathways.

Data Presentation: Physiological Concentrations of this compound

Quantitative data for free this compound in a wide range of tissues is not extensively documented in publicly available literature. However, concentrations in human biofluids such as blood and urine have been reported.

| Biofluid | Species | Concentration | Notes | Reference |

| Blood | Human | 7.0 ± 6.0 µM | Adult (>18 years old), both sexes, normal condition. | [1] |

| Urine | Human | 16.2 µmol/g creatinine | Average value in healthy individuals. | [2] |

| Urine | Human | 0.37 µmol/kg body weight / 24 hours | Average value in 6 adults. | [2] |

Signaling and Metabolic Pathways

The biological significance of this compound is intrinsically linked to its roles in various metabolic and signaling cascades.

Metabolic Pathway of this compound

This compound is primarily formed through the post-translational modification of lysine residues in proteins by a class of enzymes known as protein-lysine methyltransferases (PKMTs). The methyl group is donated by S-adenosyl-L-methionine (SAM). Free this compound is released during protein degradation. It can then be further metabolized. One key metabolic fate is its conversion back to L-lysine through oxidative demethylation, a reaction catalyzed by N6-methyl-lysine oxidase.

References

N6-Methyl-L-lysine in Prokaryotic vs. Eukaryotic Cells: A Technical Guide

Introduction

Protein methylation, a fundamental post-translational modification (PTM), involves the transfer of a methyl group to amino acid residues, profoundly impacting protein function. Among these modifications, the methylation of lysine residues is a critical regulatory mechanism in a vast array of cellular processes. N6-Methyl-L-lysine, a derivative of the essential amino acid L-lysine, exists in mono-, di-, and tri-methylated states, each imparting distinct functional consequences. This technical guide provides an in-depth comparative analysis of this compound in prokaryotic and eukaryotic cells, targeting researchers, scientists, and professionals in drug development. We will explore the enzymatic machinery, functional roles, and experimental methodologies pertinent to this key modification.

Biosynthesis and Degradation of this compound

The dynamic regulation of this compound is orchestrated by two opposing classes of enzymes: lysine methyltransferases (KMTs), often referred to as "writers," and lysine demethylases (KDMs), or "erasers."

Biosynthesis (Writing)

In both prokaryotes and eukaryotes, the methylation of lysine is catalyzed by KMTs, which utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.[1] Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).

-

Eukaryotes: Eukaryotic KMTs are a diverse family of enzymes, most of which contain a conserved SET domain responsible for their catalytic activity.[1] They play a crucial role in epigenetic regulation through the methylation of histone tails, influencing chromatin structure and gene expression.[2] For example, the methylation of histone H3 at lysine 9 (H3K9) and H3K36 is integral to transcriptional regulation and DNA damage response.[2] Non-histone proteins, such as calmodulin, are also subject to lysine methylation, which modulates their activity.[3]

-

Prokaryotes: Lysine methylation is also widespread in prokaryotes, where it primarily targets non-histone proteins. Key targets include ribosomal proteins and translation elongation factors, suggesting a critical role in regulating protein synthesis. While prokaryotes lack the extensive SET-domain family found in eukaryotes, they possess distinct KMTs that carry out these modifications.

Degradation (Erasing)

The removal of methyl groups from lysine residues is catalyzed by KDMs.

-

Eukaryotes: Eukaryotic KDMs are broadly classified into two main families. The first is the flavin-dependent lysine-specific demethylase (LSD) family, which removes mono- and di-methyl groups. The second is the Jumonji C (JmjC) domain-containing family, which can reverse mono-, di-, and tri-methylation of lysine through an iron and α-ketoglutarate-dependent mechanism.

-

Prokaryotes: While lysine degradation pathways are known in bacteria like E. coli, specific enzymes that function as dedicated this compound "erasers" analogous to eukaryotic KDMs are less characterized.[4] Some prokaryotic organisms utilize N6-methyl-lysine oxidase, an enzyme that catalyzes the oxidative demethylation of this compound to produce L-lysine, formaldehyde, and hydrogen peroxide.[5][6]

Figure 1: The this compound Cycle.

Functional Roles of this compound

The functional implications of this compound differ significantly between eukaryotes and prokaryotes, largely due to their distinct cellular organization and regulatory networks.

Eukaryotic Functions:

In eukaryotes, lysine methylation is a cornerstone of epigenetic regulation and cellular signaling.

-

Gene Regulation: The methylation status of histone tails is a key determinant of chromatin accessibility and gene transcription. For instance, trimethylation of H3K4 is generally associated with active transcription, whereas trimethylation of H3K9 and H3K27 is a hallmark of silenced heterochromatin.[2]

-

DNA Damage Response: Methylation of both histone and non-histone proteins is critical for the cellular response to DNA damage, helping to recruit repair factors to sites of damage.[2]

-

Cellular Signaling: Methylation of non-histone proteins like calmodulin modulates their ability to bind calcium and interact with downstream targets, thereby fine-tuning cellular signaling cascades.[3]

Figure 2: Eukaryotic functions of lysine methylation.

Prokaryotic Functions:

In prokaryotes, which lack histones and a nuclear membrane, lysine methylation primarily targets proteins involved in core metabolic and translational processes.

-

Regulation of Translation: Methylation of ribosomal proteins and elongation factors (like EF-Tu) is common in bacteria. This modification can influence the accuracy and efficiency of protein synthesis, allowing for rapid adaptation to environmental changes.

-

Metabolism: Enzymes involved in central metabolic pathways, such as the citric acid cycle, can be methylated on lysine residues.[7] This modification can alter enzyme activity, providing a layer of metabolic regulation.

-

Stress Response: Lysine methylation can modulate the function of proteins involved in bacterial stress responses, including responses to nutrient limitation and antibiotic exposure.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound metabolism. Data availability is often more extensive for well-studied eukaryotic systems.

Table 1: Kinetic Parameters of Lysine Methyltransferases

| Enzyme | Organism/System | Substrate | Km | Vmax | Reference |

| Calmodulin N-methyltransferase (CLNMT) | Rat Testes | Demethylcalmodulin | 230 nM | 540 pmol/min/mg | [3] |

| Calmodulin N-methyltransferase (CLNMT) | Rat Testes | S-adenosyl-L-methionine | 2.0 µM | 540 pmol/min/mg | [3] |

Table 2: Abundance of N6-Methyladenine (a related modification) in DNA

Note: Data for protein this compound abundance is sparse and highly protein-dependent. The abundance of the related DNA modification N6-methyladenine (m6dA) is presented here as an example of the differing prevalence of methylation between domains.

| Organism Type | Modification | Abundance (m6dA/A) | Reference |

| Prokaryotes | m6dA in DNA | High (varies) | [8] |

| Eukaryotes | m6dA in DNA | Orders of magnitude lower than prokaryotes | [8] |

Experimental Protocols

The study of this compound relies on a suite of biochemical and analytical techniques. Detailed below are generalized protocols for the detection of methylated proteins and the assessment of enzyme activity.

Protocol 1: Detection of this compound by Western Blot

Western blotting, or immunoblotting, is a widely used technique to detect specific proteins, including those with post-translational modifications.[9]

1. Sample Preparation and Lysis: a. Harvest cells (prokaryotic or eukaryotic) and wash with cold phosphate-buffered saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein and its modifications.[10] c. Sonicate the lysate briefly to shear chromatin and reduce viscosity, particularly for nuclear proteins.[9] d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.

2. Protein Quantification: a. Determine the total protein concentration of the lysate using a standard method like the BCA assay. This is crucial for equal loading of samples.

3. SDS-PAGE and Protein Transfer: a. Denature protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9] b. Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. c. Perform electrophoresis to separate proteins by size.[11] d. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[10]

4. Immunodetection: a. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for this compound (or a specific methylated protein) overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5 minutes each with TBST.[9] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 5 minutes each with TBST.

5. Detection: a. Apply an enhanced chemiluminescent (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. The intensity of the band corresponds to the abundance of the methylated protein.[11]

Figure 3: Western blot workflow for N6-methyl-lysine.

Protocol 2: Detection of this compound by Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and precise method for identifying and quantifying PTMs, including the exact site and state (mono-, di-, tri-) of lysine methylation.[12]

1. Protein Extraction and Digestion: a. Extract total protein from cells or tissues as described in the Western Blot protocol. b. Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide) to ensure complete digestion. c. Digest the proteins into smaller peptides using a protease such as trypsin.

2. Peptide Enrichment (Optional but Recommended): a. To increase the detection sensitivity of methylated peptides, which may be of low abundance, perform an enrichment step. This typically involves immunoprecipitation using an antibody that specifically recognizes this compound.

3. Liquid Chromatography (LC) Separation: a. Load the peptide mixture onto a reverse-phase LC column. b. Elute the peptides with a gradient of increasing organic solvent (e.g., acetonitrile). The peptides will separate based on their hydrophobicity and enter the mass spectrometer.

4. Tandem Mass Spectrometry (MS/MS) Analysis: a. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). b. Selected peptides are then isolated and fragmented (e.g., by collision-induced dissociation). c. The m/z of the resulting fragment ions is measured (MS2 scan). The mass shift corresponding to methylation (+14.01565 Da per methyl group) on lysine residues can be identified.

5. Data Analysis: a. Use specialized software to search the acquired MS/MS spectra against a protein sequence database. b. The software identifies the peptide sequences and localizes the PTMs, including this compound, providing site-specific information and relative quantification.

Figure 4: Mass spectrometry workflow for PTM analysis.

Protocol 3: In Vitro Methyltransferase Activity Assay

This protocol outlines a method to measure the activity of a KMT enzyme in vitro, often used for kinetic studies or inhibitor screening.[13]

1. Reagents and Setup: a. Purified KMT enzyme. b. Substrate (a protein or peptide containing the target lysine residue). c. Methyl donor: S-adenosyl-L-methionine (SAM), often radiolabeled with tritium ([³H]-SAM) for sensitive detection. d. Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration).

2. Reaction: a. Combine the substrate, reaction buffer, and KMT enzyme in a microplate or reaction tube. b. Initiate the reaction by adding [³H]-SAM. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.

3. Stopping the Reaction and Detection: a. Stop the reaction (e.g., by adding trichloroacetic acid or by spotting onto a filter membrane). b. Filter-Binding Method: Spot the reaction mixture onto a phosphocellulose filter paper. The positively charged peptide/protein substrate will bind to the negatively charged paper, while the unreacted, negatively charged [³H]-SAM will not.[14] c. Wash the filter paper extensively to remove all unbound [³H]-SAM. d. Place the filter paper in a scintillation vial with scintillation fluid. e. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

4. Data Analysis: a. Calculate the amount of methylated product formed based on the specific activity of the [³H]-SAM. b. Determine kinetic parameters like Km and Vmax by varying substrate concentrations.[13]

References

- 1. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation [frontiersin.org]

- 3. Calmodulin N-methyltransferase. Kinetics, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N6-methyl-lysine oxidase - Wikipedia [en.wikipedia.org]

- 6. N6-methyl-lysine oxidase activity | Semantic Scholar [semanticscholar.org]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 8. Mapping and characterizing N6-methyladenine in eukaryotic genomes using single-molecule real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Using Machine Learning and Targeted Mass Spectrometry to Explore the Methyl-Lys Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

structural and chemical properties of N6-Methyl-L-lysine

An In-depth Technical Guide to N6-Methyl-L-lysine: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical post-translational modification (PTM) where a methyl group is added to the ε-amino group of a lysine residue. This modification, a cornerstone of epigenetic regulation and cellular signaling, is dynamically controlled by lysine methyltransferases (KMTs) and lysine demethylases (KDMs).[1] Unlike modifications that alter the charge of the amino acid, methylation maintains the positive charge at physiological pH but changes the residue's size, hydrophobicity, and hydrogen bonding capacity. These subtle alterations facilitate a complex signaling language, often referred to as the "histone code" when occurring on histone proteins, which dictates gene expression, DNA repair, and other fundamental cellular processes.[2][3] This guide provides a comprehensive overview of the , its biological significance, and detailed protocols for its synthesis and detection.

Structural and Chemical Properties

This compound, systematically named (2S)-2-amino-6-(methylamino)hexanoic acid, is an L-lysine derivative where one hydrogen on the N6 (or Nε) nitrogen is replaced by a methyl group.[4][5] This modification is the first step in a series that can lead to di- and trimethylation of the same lysine residue.

Chemical Identifiers

The structural identity of this compound is defined by several standard chemical notations.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-6-(methylamino)hexanoic acid | [4][6][7] |

| Molecular Formula | C₇H₁₆N₂O₂ | [6][8] |

| Molecular Weight | 160.21 g/mol | [6][9] |

| Monoisotopic Mass | 160.121177766 Da | [7] |

| CAS Number | 1188-07-4 | [1][6][8] |

| Canonical SMILES | CNCCCCC(C(=O)O)N | [6] |

| Isomeric SMILES | CNCCCC--INVALID-LINK--N | [6] |

| InChI | InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 | [4][6] |

| InChIKey | PQNASZJZHFPQLE-LURJTMIESA-N | [6][8] |

Physicochemical Properties

This compound is typically a white crystalline powder, soluble in water and other polar solvents.[10] The addition of a methyl group slightly alters its physicochemical properties compared to unmodified L-lysine.

| Property | Value | Notes |

| Appearance | White crystalline powder | [10] |

| Water Solubility | 51.5 g/L (at 25°C) | Lower than unmodified lysine (129 g/L) due to reduced polarity.[10][11] |

| logP | -2.9 | Indicates high hydrophilicity.[10] |

| pKa (α-carboxyl) | ~2.18 | Similar to unmodified lysine.[9] |

| pKa (α-amino) | ~8.95 | Similar to unmodified lysine.[9] |

| pKa (ε-amino) | ~10.58 | Slightly elevated from lysine's ~10.53 due to the +I effect of the methyl group.[9][10] |

| Isoelectric Point (pI) | ~9.77 | Calculated as the average of pKa (α-amino) and pKa (ε-amino).[12] |

| Polar Surface Area | 75.35 Ų | [10] |

Biological Significance and Signaling

Lysine methylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating protein function.[2] This process is central to epigenetics, where the methylation status of histone tails influences chromatin structure and gene accessibility.[3]

-

Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a lysine residue.[3]

-

Erasers (Lysine Demethylases - KDMs): These enzymes remove methyl groups. They are primarily from two families: the flavin-dependent LSD family and the Jumonji C (JmjC) domain-containing family.[2][13]

-

Readers: Proteins containing specific domains (e.g., Chromo, Tudor, PHD) recognize and bind to methylated lysines, translating the modification into a functional cellular outcome.

While histone methylation is well-studied, methylation of non-histone proteins like p53 and NF-κB is increasingly recognized as a vital mechanism for regulating diverse signaling pathways, including transcription, cell cycle control, and cancer progression.

Lysine Methylation-Demethylation Cycle

The enzymatic cycle of lysine methylation and demethylation provides a dynamic regulatory switch for cellular processes. KMTs add methyl groups using SAM, which is converted to S-adenosyl-L-homocysteine (SAH). KDMs remove these marks, ensuring the reversibility of the signal.

Experimental Protocols

The study of this compound requires robust methods for both its synthesis (for use in peptide chemistry and as a standard) and its detection in complex biological samples.

Chemical Synthesis: Fmoc-Nε-Methyl-L-lysine

The synthesis of Fmoc-protected this compound is essential for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common strategy involves the synthesis of a key intermediate, L-2-amino-6-bromohexanoic acid, followed by methylation.

Objective: To synthesize N(α)-Fmoc-N(ε)-methyl-L-lysine for SPPS.

Principle: This protocol is based on the modification of a bromo-intermediate derived from malonate and dibromobutane, followed by selective methylation and Fmoc protection.

Methodology:

-

Synthesis of L-2-amino-6-bromohexanoic acid derivative:

-

React a suitable malonate derivative with 1,4-dibromobutane to form the hexanoic acid backbone. This is a multi-step process often involving base-catalyzed alkylation.

-

Introduce the α-amino group using established methods (e.g., Gabriel synthesis or asymmetric amination).

-

The resulting L-2-amino-6-bromohexanoic acid derivative is the key intermediate. Protect the α-amino group (e.g., as a Boc derivative) to ensure selective reaction at the ε-position.

-

-

ε-Amino Group Methylation:

-

Dissolve the protected bromo-intermediate in a suitable polar aprotic solvent (e.g., DMF).

-

Add an excess of methylamine (CH₃NH₂) solution.

-

Allow the reaction to proceed at room temperature with stirring for 12-24 hours. The nucleophilic substitution of bromide by methylamine yields the N(ε)-methyl derivative.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Purify the product using column chromatography.

-

-

α-Amino Group Deprotection and Fmoc Protection:

-

Remove the α-amino protecting group (e.g., cleave Boc with trifluoroacetic acid (TFA) in dichloromethane (DCM)).

-

Neutralize the resulting amine salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Dissolve the deprotected intermediate in a solvent mixture (e.g., dioxane/water).

-

Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a mild base (e.g., sodium bicarbonate).

-

Stir the reaction at room temperature for 4-6 hours.

-

Acidify the mixture and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic phase. Purify the final product, N(α)-Fmoc-N(ε)-methyl-L-lysine, by crystallization or chromatography.

-

Detection and Quantification by Mass Spectrometry

Mass spectrometry-based proteomics is the definitive method for identifying and quantifying lysine methylation sites in biological samples.

Objective: To identify and quantify N6-methyllysine-containing peptides from a complex protein mixture.

Principle: Proteins are enzymatically digested into peptides. Because methylation blocks the cleavage site for trypsin, an alternative protease (e.g., Glu-C, Asp-N) may be required for comprehensive analysis. Methylated peptides are often enriched and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration (e.g., BCA assay).

-

Perform reduction (with DTT) and alkylation (with iodoacetamide) of cysteine residues.

-

Digest proteins into peptides using a suitable protease. Note: Trypsin will not cleave C-terminal to a methylated lysine, a property that can be exploited in analysis.

-

-

Enrichment of Methylated Peptides (Optional but Recommended):

-

Use immunoprecipitation with antibodies specific for mono-methyl-lysine to enrich for target peptides from the complex digest.

-

Alternatively, use chemical affinity methods or specific methyl-lysine "reader" protein domains immobilized on beads.

-

-

LC-MS/MS Analysis:

-

Load the peptide mixture onto a reverse-phase liquid chromatography column coupled to an electrospray ionization (ESI) mass spectrometer.

-

Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein sequence database.

-

Specify monomethylation of lysine (+14.01565 Da) as a variable modification in the search parameters.

-

Validate peptide-spectrum matches (PSMs) using a false discovery rate (FDR) of <1%.

-

Key diagnostic features for N6-methyl-lysine include a specific immonium ion at m/z 98.1 and neutral losses from the precursor ion.

-

Experimental Workflow Visualization

The proteomics workflow for identifying lysine methylation sites is a multi-step process that can be visualized to clarify the logical relationships between each stage.

References

- 1. Histone Lysine Methylation Dynamics: Establishment, Regulation, and Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of Histone Lysine Methylation: Structures of Methyl Writers and Eraser - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone methylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. edelweisspublications.com [edelweisspublications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ch27 pKa and pI values [chem.ucalgary.ca]

- 10. Buy this compound (EVT-433534) | 1188-07-4 [evitachem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detecting N6-Methyl-L-lysine in Proteins: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of N6-Methyl-L-lysine (Kme1), a critical post-translational modification involved in numerous cellular processes. The methodologies outlined below are essential for researchers investigating the roles of protein methylation in health and disease, and for professionals in drug development targeting methyltransferases and demethylases.

Introduction to this compound Detection

This compound is a post-translational modification where a single methyl group is added to the ε-amino group of a lysine residue within a protein. This modification is catalyzed by protein lysine methyltransferases (PKMTs) and can be reversed by lysine demethylases (KDMs). Aberrant lysine methylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making its accurate detection and quantification crucial for both basic research and therapeutic development.

The primary methods for detecting this compound in proteins include mass spectrometry (MS), Western blotting, and enzyme-linked immunosorbent assay (ELISA). Each technique offers distinct advantages and is suited for different experimental goals, from high-throughput screening to detailed site-specific analysis.

I. Mass Spectrometry-Based Detection of this compound

Mass spectrometry is a powerful and highly sensitive technique for identifying and quantifying this compound modifications. When coupled with liquid chromatography (LC-MS/MS), it allows for the precise localization of methylation sites within a protein's sequence. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling approach.

Application Note: Quantitative Proteomics using SILAC and LC-MS/MS

SILAC-based proteomics allows for the relative quantification of protein abundance and post-translational modifications between different cell populations.[1][2] In a typical SILAC experiment for methylation analysis, cells are cultured in media containing either "light" (normal) or "heavy" isotopically labeled amino acids (e.g., 13C6,15N2 L-lysine).[3][4] This results in two distinct proteomes that can be differentiated by mass spectrometry. By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately quantify changes in protein methylation levels under different experimental conditions.[5]

Workflow for SILAC-based this compound Detection

References

- 1. academic.oup.com [academic.oup.com]

- 2. uniprot.org [uniprot.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

Application Note: Quantification of N6-Methyl-L-lysine in Human Plasma by LC-MS/MS

Abstract